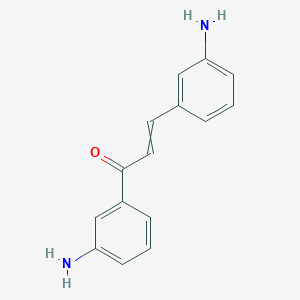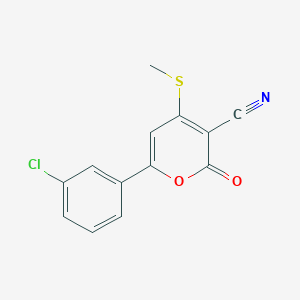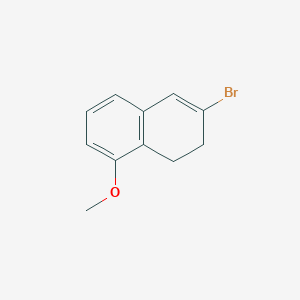
3-Bromo-8-methoxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. This compound features a bromine atom at the third position and a methoxy group at the eighth position on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-1,2-dihydronaphthalene typically involves the bromination of 8-methoxy-1,2-dihydronaphthalene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, is increasingly being adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the dihydronaphthalene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.
Major Products Formed
Substitution: 3-Methoxy-8-methoxy-1,2-dihydronaphthalene (when bromine is replaced by a methoxy group).
Oxidation: 3-Bromo-8-methoxy-1,2-naphthoquinone.
Reduction: 3-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
3-Bromo-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism by which 3-Bromo-8-methoxy-1,2-dihydronaphthalene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,2-dihydronaphthalene: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
8-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its potential for substitution reactions.
3-Bromo-8-hydroxy-1,2-dihydronaphthalene: The hydroxyl group can engage in different types of chemical reactions compared to the methoxy group.
Uniqueness
3-Bromo-8-methoxy-1,2-dihydronaphthalene is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns
Propiedades
Número CAS |
158440-98-3 |
|---|---|
Fórmula molecular |
C11H11BrO |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
3-bromo-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
UQRDDFPHSHBPAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



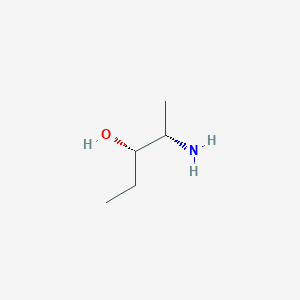

![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

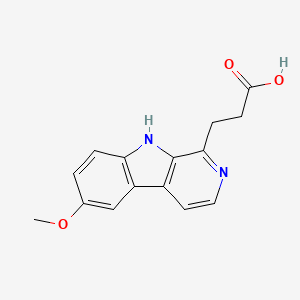
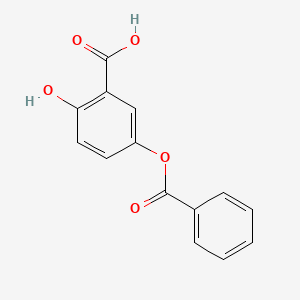
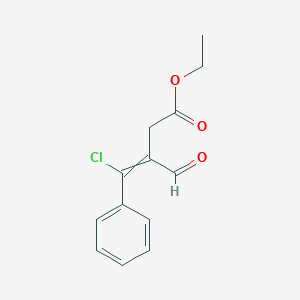
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
